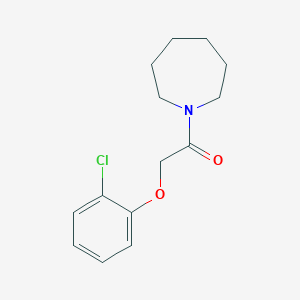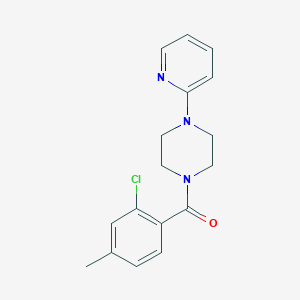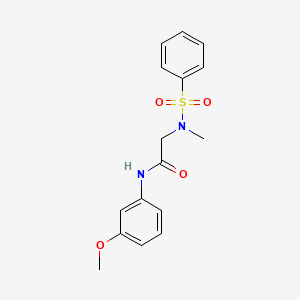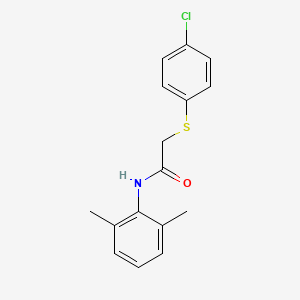
1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives This compound features a seven-membered azepane ring attached to an ethanone moiety, which is further substituted with a 2-chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Attachment of the Ethanone Moiety: The ethanone group can be introduced via acylation reactions using reagents like acetyl chloride or acetic anhydride.
Substitution with 2-Chlorophenoxy Group: The final step involves the substitution of the ethanone moiety with the 2-chlorophenoxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could serve as a lead compound for developing new drugs.
Industry: The compound might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(azepan-1-yl)-2-(2-fluorophenoxy)ethanone: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone is unique due to the presence of the 2-chlorophenoxy group, which can impart specific chemical and biological properties. The azepane ring also contributes to its distinct structural and functional characteristics.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(2-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-7-3-4-8-13(12)18-11-14(17)16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKSCXDNOMTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B5890229.png)
![N-(3,4-DIMETHOXYPHENYL)-1-[(E)-{[4-METHOXY-3-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}AMINO]PIPERIDINE-2-CARBOXAMIDE](/img/structure/B5890235.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5890244.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-(naphthalen-2-ylmethylsulfanyl)acetamide](/img/structure/B5890251.png)
![2-[(2-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5890255.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5890269.png)
![4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B5890277.png)

![1-(MORPHOLIN-4-YL)-2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHANONE](/img/structure/B5890283.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5890288.png)

![N-[(3,4-dimethoxyphenyl)methyl]adamantan-2-amine](/img/structure/B5890328.png)
![1-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5890342.png)
